2-(3-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]propanamide
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Overview
Description
2-(3-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]propanamide is an organic compound that features a chlorophenoxy group and an isopropylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]propanamide typically involves the reaction of 3-chlorophenol with 2-bromopropionyl chloride to form 2-(3-chlorophenoxy)propanoyl chloride. This intermediate is then reacted with 4-isopropylaniline under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4-isopropylphenyl)propanamide
- 2-(3-bromophenoxy)-N-(4-isopropylphenyl)propanamide
- 2-(3-chlorophenoxy)-N-(4-methylphenyl)propanamide
Uniqueness
2-(3-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]propanamide is unique due to the specific positioning of the chlorophenoxy and isopropylphenyl groups, which can influence its reactivity and biological activity. This structural uniqueness can result in distinct interactions with molecular targets and different pharmacological profiles compared to similar compounds.
Properties
Molecular Formula |
C18H20ClNO2 |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C18H20ClNO2/c1-12(2)14-7-9-16(10-8-14)20-18(21)13(3)22-17-6-4-5-15(19)11-17/h4-13H,1-3H3,(H,20,21) |
InChI Key |
XFTPTCXGHITSTI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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